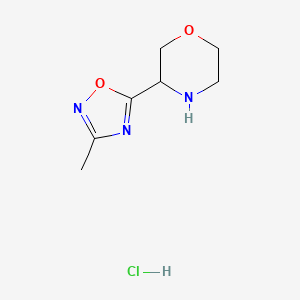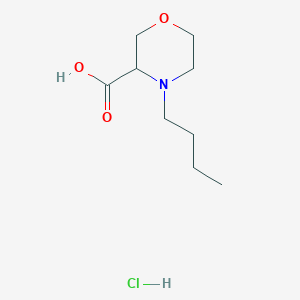![molecular formula C6H11NO B1378901 3-Azabiciclo[3.1.0]hexan-1-ilmetanol CAS No. 1363382-47-1](/img/structure/B1378901.png)
3-Azabiciclo[3.1.0]hexan-1-ilmetanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.1.0]hexan-1-ylmethanol is a heterocyclic compound with the molecular formula C6H11NO. It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it an important scaffold in medicinal chemistry and organic synthesis .
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.1.0]hexan-1-ylmethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
3-Azabicyclo[3.1.0]hexan-1-ylmethanol (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The 3-ABH fragment is often present in various natural and synthetic biologically active compounds .
Mode of Action
It is known that 1-aryl-substituted 3-abhs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine
Biochemical Pathways
The biochemical pathways affected by 3-ABH are likely related to its role as a reuptake inhibitor of serotonin, noradrenaline, and dopamine . By inhibiting the reuptake of these neurotransmitters, 3-ABH could increase their availability in the synaptic cleft, potentially affecting mood, attention, and pain perception.
Result of Action
The result of 3-ABH’s action would depend on its specific targets and mode of action. As a potential reuptake inhibitor of serotonin, noradrenaline, and dopamine, it could have effects on mood, attention, and pain perception . .
Análisis Bioquímico
Biochemical Properties
3-Azabicyclo[3.1.0]hexan-1-ylmethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound can act as a substrate or inhibitor, influencing the activity of these enzymes. Additionally, it has been shown to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, potentially modulating their activity .
Cellular Effects
The effects of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol on cells are diverse. It can influence cell signaling pathways, particularly those involving neurotransmitters. For instance, by interacting with serotonin receptors, it may alter serotonin signaling, impacting mood and behavior. The compound also affects gene expression, potentially upregulating or downregulating genes involved in neurotransmission and metabolic processes. Furthermore, it can modulate cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Azabicyclo[3.1.0]hexan-1-ylmethanol exerts its effects through binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other compounds. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-Azabicyclo[3.1.0]hexan-1-ylmethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, 3-Azabicyclo[3.1.0]hexan-1-ylmethanol is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. For instance, the compound may be transported into the brain via the blood-brain barrier, where it can exert its effects on neurotransmitter systems .
Subcellular Localization
The subcellular localization of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol is crucial for its activity and function. It may be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with enzymes and other biomolecules, affecting its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .
Industrial Production Methods
Industrial production methods for 3-Azabicyclo[31 the scalability of the palladium-catalyzed cyclopropanation reaction suggests it could be adapted for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[3.1.0]hexan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic featuring a related azabicyclic framework.
Trovafloxacin: A broad-spectrum fluoroquinolone antibiotic with a comparable bicyclic system.
Uniqueness
3-Azabicyclo[3.1.0]hexan-1-ylmethanol is unique due to its specific bicyclic structure incorporating a nitrogen atom, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its role as a key intermediate in the synthesis of biologically active compounds highlight its importance in medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
3-azabicyclo[3.1.0]hexan-1-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHVUORORNIEOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)
![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)




